1-[(4-BROMOPHENYL)AMINO]-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL
Description
Properties
IUPAC Name |
1-(4-bromoanilino)-3-(4-tert-butylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO2/c1-19(2,3)14-4-10-18(11-5-14)23-13-17(22)12-21-16-8-6-15(20)7-9-16/h4-11,17,21-22H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNDEBJWPUSYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CNC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOPHENYL)AMINO]-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL typically involves multi-step organic reactions. One possible route could be:
Nucleophilic Substitution: Reacting 4-bromoaniline with an appropriate epoxide to form the intermediate.
Ether Formation: Reacting the intermediate with 4-tert-butylphenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMOPHENYL)AMINO]-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Using reagents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Using reagents like LiAlH4 or catalytic hydrogenation.
Substitution: Using nucleophiles like NaOH or KCN.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-BROMOPHENYL)AMINO]-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible applications in drug development.
Industry: Use as a precursor for manufacturing other chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used in drug development, it might interact with specific enzymes or receptors in the body, altering biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Comparisons
Halogenated Aromatic Substituents
- 1-[(4-Nitrophenyl)amino]propan-2-ol (): Key difference: The nitro group (-NO₂) is a stronger electron-withdrawing group than bromine (-Br), leading to reduced basicity of the amino group and altered reactivity in electrophilic substitution. Impact: Nitro-substituted derivatives may exhibit higher metabolic instability compared to brominated analogs due to nitro-reductase susceptibility.
- (1R,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol (): Key difference: Chlorine (-Cl) and methoxy (-OCH₃) substituents versus bromine and tert-butylphenoxy. Physicochemical effects: Chlorine (atomic weight 35.5) reduces molecular weight (215.68 g/mol) compared to bromine (atomic weight 79.9), resulting in lower density (1.218 g/cm³) and boiling point (362.3°C) .
Alkyl/Aryloxy Groups
- 2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide (): Key difference: Cyclopropane core with a carboxamide group versus propan-2-ol backbone. Synthetic yield: 67% via photochemical cyclopropanation, highlighting the synthetic accessibility of tert-butylphenoxy-containing compounds .
Pharmacological and Functional Insights
Beta-Adrenergic Ligand Analogues
- 4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol (): Key similarity: Tert-butylamino and hydroxyethyl motifs, common in β-blockers like carvedilol. Functional contrast: The absence of a bromophenyl group may reduce selectivity for adrenergic receptors, as halogenation often enhances receptor binding affinity .
Kinase Inhibitor Analogues
- (2R)-1-(Dimethylamino)-3-{4-[(6-{[2-Fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol (): Key difference: Pyrimidine and trifluoromethyl groups enhance kinase inhibition (e.g., EGFR or VEGFR targets). Pharmacological inference: The bromophenyl group in the target compound may similarly engage π-π stacking in kinase active sites, though its potency would depend on substituent positioning .
Analytical and Physicochemical Properties
Chromatographic Behavior
- 1-(4-Methoxyphenyl)propan-2-amine (): Relative Retention Time (RRT): 0.4 under specified conditions. Comparison: Bromophenyl substitution likely increases RRT due to higher hydrophobicity, while tert-butylphenoxy may further elevate retention compared to methoxy groups .
Molecular Weight and Solubility
Biological Activity
The compound 1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structure, which includes both amine and phenoxy groups, suggests diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key properties of the compound include:
- Molecular Weight : 392.38 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Synthesis
The synthesis of 1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol typically involves several steps:
- Formation of the Amino Group : Reaction of 4-bromoaniline with a suitable halogenated precursor.
- Introduction of the Phenoxy Group : Coupling with 4-tert-butylphenol.
- Final Assembly : The final product is obtained through purification techniques such as chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromophenyl group may enhance its binding affinity to certain biological targets, potentially leading to modulation of their activity.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). The mechanism often involves induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Some studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Research indicates that phenolic compounds can provide neuroprotection by reducing oxidative stress, which may be relevant for this compound as well.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives related to 1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol on human cancer cell lines. The results showed significant inhibition of cell proliferation in MDA-MB-231 cells with an IC50 value lower than that of standard chemotherapeutics like cisplatin .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this class of compounds induces apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
